Methyl 3-methoxy-4-sulfamoylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

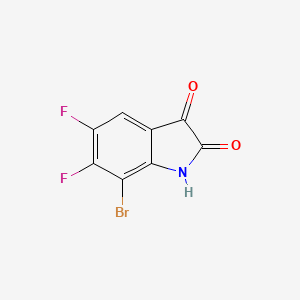

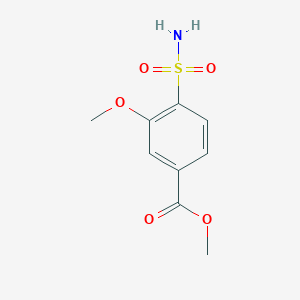

Synthesis Analysis

The synthesis of “Methyl 3-methoxy-4-sulfamoylbenzoate” involves the condensation reaction of 3-hydroxy-4-aminobenzoic acid with methyl chloroformate, followed by the sulfonation with sulfamic acid. The compound is then purified using recrystallization techniques.Molecular Structure Analysis

The molecular formula for “this compound” is C9H11NO5S, with a molecular weight of 245.25 g/mol. The InChI code is 1S/C9H11NO5S/c1-14-7-5-6 (9 (11)15-2)3-4-8 (7)16 (10,12)13/h3-5H,1-2H3, (H2,10,12,13).Chemical Reactions Analysis

“this compound” is used in the synthesis of sulfonamides, which have broad-spectrum antibacterial activity. Studies suggest that it exhibits antitumor, anti-inflammatory, and antiviral activities.Physical and Chemical Properties Analysis

“this compound” has a melting point of 168-169°C and a boiling point of 428.7°C at 760 mmHg. It is soluble in most organic solvents like ethanol, methanol, and acetone but is insoluble in water.Aplicaciones Científicas De Investigación

Enzymatic Interactions and Microbial Degradation

Methyl 3-methoxy-4-sulfamoylbenzoate, due to its structural features, interacts with various enzymes and is subject to microbial degradation. These interactions and degradation pathways are essential for understanding the compound's behavior in environmental and biological systems.

Enzyme System Interactions

Studies on Pseudomonas putida have shown that enzymes involved in the O-demethylation of para-substituted benzoic acid derivatives, such as 4-methoxybenzoate, have specific interactions with similar compounds. The enzyme system requires NADH and oxygen, indicating a potential for oxidative reactions involving this compound under similar conditions (Bernhardt et al., 1973).

Microbial Degradation

Certain microbial strains exhibit the ability to degrade sulfonamide antibiotics, which share a structural similarity to this compound, through pathways involving ipso-hydroxylation followed by fragmentation. This mechanism suggests that similar microbial processes could potentially influence the environmental fate of this compound (Ricken et al., 2013).

Antimicrobial and Antitumor Activities

Compounds structurally related to this compound, derived from natural sources such as marine algae, have been studied for their bioactive properties. These studies provide insights into the potential applications of this compound in biomedicine and pharmacology.

- Natural Product Derivatives: Research on bromophenol derivatives from the red alga Rhodomela confervoides, which includes compounds with methoxy and sulfamoyl functional groups, has revealed their potential in drug discovery due to their antimicrobial and antitumor activities. Although the specific activities of this compound were not reported, the structural similarities suggest possible bioactive properties (Zhao et al., 2004).

Mecanismo De Acción

Mode of Action

Based on its structure, it can be inferred that it might undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Action Environment

The action, efficacy, and stability of Methyl 3-methoxy-4-sulfamoylbenzoate can be influenced by various environmental factors. These could include temperature, pH, presence of other compounds, and specific conditions of the biological system where the compound is active .

Safety and Hazards

“Methyl 3-methoxy-4-sulfamoylbenzoate” is classified as a GHS07 substance, indicating that it is a warning substance . It has hazard statements H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Propiedades

IUPAC Name |

methyl 3-methoxy-4-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-14-7-5-6(9(11)15-2)3-4-8(7)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYHSAAODJHDRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2989558.png)

![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2989559.png)

![2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2989560.png)

![2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2989569.png)

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)

![(E)-4-(Dimethylamino)-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-enamide](/img/structure/B2989572.png)

![3-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2989573.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989576.png)

![Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2989577.png)